4-Bromo-3-(2,2,2-trifluoroethoxy)aniline
Description
4-Bromo-3-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol . It is typically a white to light yellow solid This compound is of interest due to its unique chemical structure, which includes a bromine atom, a trifluoroethoxy group, and an aniline moiety
Properties
Molecular Formula |
C8H7BrF3NO |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
4-bromo-3-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
MGKNUKRBJPVNAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OCC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline involves the reaction of 4-bromo-3-nitroaniline with 2,2,2-trifluoroethanol under suitable conditions . The reaction typically proceeds as follows:
Nitration: 4-Bromoaniline is first nitrated to form 4-bromo-3-nitroaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 4-bromo-3-aminoaniline.
Etherification: Finally, 4-bromo-3-aminoaniline reacts with 2,2,2-trifluoroethanol to form 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2,2,2-trifluoroethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form corresponding nitroso or nitro compounds, and reduction reactions can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethoxy)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
Uniqueness
4-Bromo-3-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
4-Bromo-3-(2,2,2-trifluoroethoxy)aniline is a synthetic organic compound notable for its unique structural features, including a brominated aniline moiety and a trifluoroethoxy group. This compound belongs to a class of chemicals that have garnered interest for their potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline, focusing on its interactions with various biological targets and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline is . The presence of the trifluoroethoxy group significantly influences the compound's lipophilicity and reactivity. This characteristic enhances its ability to penetrate biological membranes, making it a candidate for further pharmacological studies.
The mechanism by which 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline exerts its biological effects involves several pathways:
- Binding Affinity : The trifluoroethoxy group enhances binding affinity to specific receptors, such as calcium receptors, which play a crucial role in various physiological processes including mineral homeostasis.
- Cellular Interaction : The compound's lipophilicity aids in its interaction with lipid membranes and proteins, potentially modulating various biological activities.
Biological Activity
Research indicates that 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline exhibits several biological activities:
- Calcium Receptor Modulation : Initial findings suggest that this compound may influence calcium signaling pathways, which are critical in conditions like osteoporosis and hyperparathyroidism.
- Antimicrobial Properties : Similar compounds with bromine and trifluoromethyl groups have shown antimicrobial activity. While specific data on 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline is limited, its structural analogs suggest potential in this area.
- Anti-cancer Potential : Compounds featuring bromine substituents have been associated with anti-cancer properties. Although direct studies on this compound are lacking, the structural similarities with known anti-cancer agents warrant further investigation .
Comparative Analysis with Similar Compounds
To better understand the potential of 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-4-(trifluoromethyl)aniline | Bromine and trifluoromethyl groups | Potential anti-cancer properties |
| Ethyl 4-bromo-3-(trifluoromethyl)benzoate | Bromine and trifluoromethyl groups | Antimicrobial activity |
| 5-Ethoxy-3-bromo-4-fluorophenol | Ethoxy and fluorine substitutions | Activity against certain pathogens |
This table illustrates how the presence of bromine and trifluoro groups can enhance biological activity across different compounds.
Case Studies and Research Findings
Several studies have explored related compounds that provide insights into the potential applications of 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline:
- Calcium Receptor Studies : Research focusing on similar compounds has demonstrated their capacity to modulate calcium receptor activity effectively. Such studies utilize techniques like radiolabeled ligand binding assays to evaluate pharmacological profiles.
- Antimicrobial Testing : Investigations into related anilines have shown promising results against various pathogens. These findings underscore the need for further research on 4-Bromo-3-(2,2,2-trifluoroethoxy)aniline's antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
